2-Nitropenta-1,3-diene
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Overview
Description
2-Nitropenta-1,3-diene is a conjugated diene with a nitro group attached to the second carbon atom. Conjugated dienes are compounds that contain two double bonds separated by a single bond, which allows for delocalization of π-electrons across the molecule, enhancing its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of conjugated dienes like 2-Nitropenta-1,3-diene can be achieved through various methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) can be employed .
Industrial Production Methods
Industrial production of conjugated dienes often involves catalytic processes. For example, the stereoselective synthesis of 1,3-dienes can be achieved using transition metal catalysts, which facilitate the formation of the desired diene with high selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Nitropenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of 1,2- and 1,4-addition products.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the double bonds can undergo oxidation to form epoxides or other oxidized products.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Hydrogen halides (e.g., HBr) are commonly used reagents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Major Products Formed
Electrophilic Addition: 1,2- and 1,4-addition products.
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Amines and reduced alkenes.
Scientific Research Applications
2-Nitropenta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitropenta-1,3-diene involves the interaction of its conjugated diene system with various molecular targets. The delocalized π-electrons in the conjugated system make it highly reactive towards electrophiles, leading to the formation of stable carbocation intermediates . The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene with a similar structure but different substituents.
Uniqueness
2-Nitropenta-1,3-diene is unique due to the presence of the nitro group, which significantly alters its reactivity compared to other conjugated dienes. The nitro group introduces additional redox chemistry and potential for substitution reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
62438-54-4 |
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Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-nitropenta-1,3-diene |
InChI |
InChI=1S/C5H7NO2/c1-3-4-5(2)6(7)8/h3-4H,2H2,1H3 |
InChI Key |
WGBAYCNHSRBULO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=C)[N+](=O)[O-] |
Origin of Product |
United States |
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